6-Oxabicyclo[3.2.0]heptane-3,7-dione

Catalog No.
S15422725
CAS No.
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxabicyclo[3.2.0]heptane-3,7-dione

Product Name

6-Oxabicyclo[3.2.0]heptane-3,7-dione

IUPAC Name

6-oxabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-3-1-4-5(2-3)9-6(4)8/h4-5H,1-2H2

InChI Key

ATNLPEJPDWAHDG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC1=O)OC2=O

6-Oxabicyclo[3.2.0]heptane-3,7-dione, also known as 3-oxabicyclo[3.2.0]heptane-2,4-dione, is a bicyclic organic compound characterized by its unique structure that includes both a lactone and a cyclobutane ring. Its molecular formula is C6H6O3C_6H_6O_3 and it has a molecular weight of approximately 126.11 g/mol. This compound exhibits interesting chemical properties and is often utilized as a building block in organic synthesis due to its reactivity and structural features .

, particularly those involving cycloaddition and rearrangement processes. Notably, it can undergo Flash Vacuum Pyrolysis (FVP), which facilitates thermal fragmentation, leading to the formation of reactive intermediates such as cyclobutadiene-like species . Additionally, it can be used in the synthesis of more complex organic molecules through reactions such as nucleophilic additions and condensation reactions.

Several methods have been developed for synthesizing 6-oxabicyclo[3.2.0]heptane-3,7-dione:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Enantioselective Synthesis: N-Heterocyclic carbene-catalyzed reactions have been employed to achieve enantioselective synthesis of this compound from simpler starting materials .
  • Photochemical Methods: Recent advancements have introduced photochemical techniques that utilize light to drive the formation of this bicyclic compound from suitable precursors .

6-Oxabicyclo[3.2.0]heptane-3,7-dione serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for constructing complex molecular architectures in drug discovery and development processes .

Interaction studies involving 6-oxabicyclo[3.2.0]heptane-3,7-dione focus on its reactivity with various nucleophiles and electrophiles, leading to the formation of diverse derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. Understanding these interactions is crucial for optimizing its use in medicinal chemistry and developing new therapeutic agents .

Several compounds share structural similarities with 6-oxabicyclo[3.2.0]heptane-3,7-dione, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
3-Oxabicyclo[3.2.0]heptane-2,4-dione4462-96-81.00Bicyclic structure with lactone functionality
Cyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone4415-87-61.00Contains multiple furan rings
3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone64198-16-90.97Methylated derivatives enhancing stability
(1R,5S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone17309-39-60.97Bifuranyl structure with potential biological activity

These compounds highlight the diversity within bicyclic structures and their potential applications in various fields such as medicinal chemistry and materials science.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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